molecular formula C7H10N2O2 B1335060 3-(1H-Imidazol-1-YL)butanoic acid CAS No. 98009-60-0

3-(1H-Imidazol-1-YL)butanoic acid

Cat. No. B1335060
CAS RN: 98009-60-0
M. Wt: 154.17 g/mol
InChI Key: HLJDXGSNNOEKJD-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-YL)butanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of 3-(1H-Imidazol-1-YL)butanoic acid consists of a butanoic acid group attached to an imidazole ring . The InChI code for this compound is 1S/C7H10N2O2/c1-6(4-7(10)11)9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

3-(1H-Imidazol-1-YL)butanoic acid is a white or colorless solid . It has a melting point of 138-140 degrees Celsius . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthetic Methods and Applications

Corrosion Inhibition

Imidazoline and its derivatives, structurally related to 3-(1H-Imidazol-1-YL)butanoic acid, are recognized for their significant role as corrosion inhibitors. Their effective adsorption onto metal surfaces and the formation of protective films are attributed to their unique molecular structure, making them advantageous in the petroleum industry (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Antioxidant Capacity Assays

The ABTS radical cation-based assays, involving compounds structurally similar to 3-(1H-Imidazol-1-YL)butanoic acid, are extensively used to measure antioxidant capacity. The elucidation of reaction pathways in these assays is crucial for understanding specific reactions such as coupling, which can influence comparisons between antioxidants (I. Ilyasov et al., 2020).

Material Synthesis

Zeolite imidazolate frameworks (ZIFs), related to the imidazole structure of 3-(1H-Imidazol-1-YL)butanoic acid, are used in diverse applications due to their remarkable properties. The synthesis of ZIF materials and 1-D fibrous materials through electrospinning illustrates the potential of these materials in various applications, paving new research directions (S. S. Sankar et al., 2019).

Neuroprotection and Pharmacological Effects

YM872, a derivative with a similar imidazole structure, demonstrates neuroprotective effects and is undergoing clinical trials for its therapeutic potential in treating acute stroke, highlighting the pharmaceutical relevance of such compounds (Masayasu Takahashi et al., 2006).

Chemical Properties and Transformations

4-phosphorylated derivatives of imidazoles, structurally related to 3-(1H-Imidazol-1-YL)butanoic acid, exhibit a range of biological and chemical properties. The systematic study of these derivatives reveals their importance in a wide array of biological molecules and synthetic drugs, underlining the versatility of imidazole derivatives in chemical and biological applications (E. Abdurakhmanova et al., 2018).

Safety And Hazards

3-(1H-Imidazol-1-YL)butanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-imidazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(4-7(10)11)9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJDXGSNNOEKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389232
Record name 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-1-YL)butanoic acid

CAS RN

98009-60-0
Record name 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-1-yl)butanoic acid
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